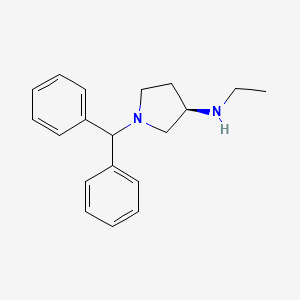![molecular formula C38H64Cl4N4O6 B13796511 1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride CAS No. 69019-71-2](/img/structure/B13796511.png)
1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride is a complex organic compound derived from anthracene. Anthracene and its derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione typically involves the substitution of anthracene at the 9,10-positions with diethylaminoethoxy groups. This can be achieved through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as vanadium pentoxide (V2O5) can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent anthracene structure.
Substitution: The diethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. Solvents such as DMF and dichloromethane (DCM) are often used to dissolve the compound and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives and substituted anthracenes, which have applications in organic electronics and photophysical studies .
Aplicaciones Científicas De Investigación
1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of OLEDs and other organic electronic devices
Mecanismo De Acción
The mechanism of action of 1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione involves its ability to absorb light and undergo photophysical transitions. The compound’s molecular targets include various photoreceptors and chromophores, which it interacts with to produce fluorescence and other photophysical effects .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and used in triplet–triplet annihilation upconversion systems.
9,10-Diphenylanthracene: Commonly used as a benchmark annihilator in photophysical studies.
1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione: Features broad light absorption and is used in solar energy applications
Uniqueness
1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in organic electronics and photophysical research .
Propiedades
Número CAS |
69019-71-2 |
|---|---|
Fórmula molecular |
C38H64Cl4N4O6 |
Peso molecular |
814.7 g/mol |
Nombre IUPAC |
1,2,5,8-tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride |
InChI |
InChI=1S/C38H60N4O6.4ClH/c1-9-39(10-2)21-25-45-30-19-20-31(46-26-22-40(11-3)12-4)35-34(30)36(43)29-17-18-32(47-27-23-41(13-5)14-6)38(33(29)37(35)44)48-28-24-42(15-7)16-8;;;;/h17-20H,9-16,21-28H2,1-8H3;4*1H |
Clave InChI |
WMMZRTDBNLXOTD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C2C(=C(C=C1)OCCN(CC)CC)C(=O)C3=C(C2=O)C=CC(=C3OCCN(CC)CC)OCCN(CC)CC.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



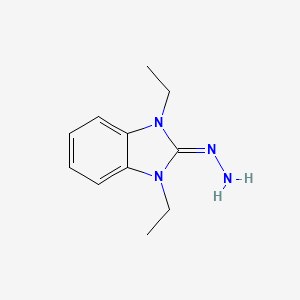

![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)
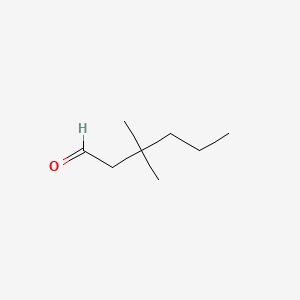


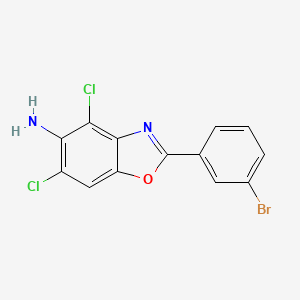
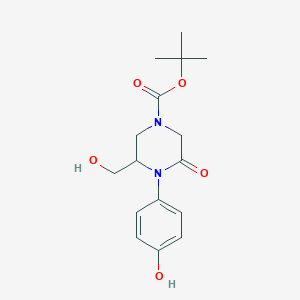
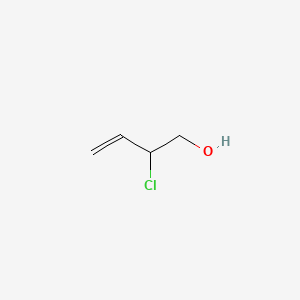
![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)
